(Chloromethyl)boronic acid (Chloromethyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011646
InChI: InChI=1S/CH4BClO2/c3-1-2(4)5/h4-5H,1H2
SMILES:
Molecular Formula: CH4BClO2
Molecular Weight: 94.31 g/mol

(Chloromethyl)boronic acid

CAS No.:

Cat. No.: VC16011646

Molecular Formula: CH4BClO2

Molecular Weight: 94.31 g/mol

* For research use only. Not for human or veterinary use.

(Chloromethyl)boronic acid -

Specification

Molecular Formula CH4BClO2
Molecular Weight 94.31 g/mol
IUPAC Name chloromethylboronic acid
Standard InChI InChI=1S/CH4BClO2/c3-1-2(4)5/h4-5H,1H2
Standard InChI Key AVGSVJIEJHBLOL-UHFFFAOYSA-N
Canonical SMILES B(CCl)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

(Chloromethyl)boronic acid belongs to the class of organoboron compounds, featuring a boron atom bonded to two hydroxyl groups and a chloromethyl substituent. Its molecular formula (CH₄BClO₂) and weight (94.31 g/mol) are consistent across multiple databases, including PubChem and commercial catalogs . The compound’s InChI key (AVGSVJIEJHBLOL-UHFFFAOYSA-N) and canonical SMILES representation (B(CCl)(O)O) provide unambiguous identifiers for its structure .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of (chloromethyl)boronic acid typically involves reactions between boron precursors and organometallic reagents. Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are employed under elevated temperatures to enhance reactivity. For example, Matteson homologation—a method used for α-haloboronic esters—could theoretically be adapted for this compound by reacting boronic esters with dichloromethane derivatives .

Case Study: Matteson Rearrangement

While direct evidence for Matteson rearrangement in (chloromethyl)boronic acid synthesis is lacking, analogous pathways for peptidyl α-aminoboronic acids illustrate the utility of boron-chloride intermediates. In such cases, α-chloroboronic esters are generated via homologation of boronic acids with dichloromethane, followed by substitution reactions . This suggests a plausible route for (chloromethyl)boronic acid synthesis, though further experimental validation is needed.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(Chloromethyl)boronic acid serves as a versatile reagent in Pd-catalyzed cross-coupling reactions. For instance, its structural analogs participate in selective C(sp²)–Br bond couplings with arylboronic acids, yielding biphenyl derivatives (e.g., chloromethyl-1,1′-biphenyls) . These reactions employ Pd(OAc)₂ and PCy₃·HBF₄ as catalysts, achieving yields of 75–93% under optimized conditions .

Pharmaceutical Intermediate

Comparative Analysis of Boronic Acid Derivatives

Property(Chloromethyl)boronic Acid4-((3-Chlorophenoxy)methyl)phenylboronic AcidBenzoxaborole Derivatives
Molecular FormulaCH₄BClO₂C₁₃H₁₁BClO₃C₇H₅BO₂
Molecular Weight (g/mol)94.31262.50131.93
Key Functional Groups-B(OH)₂, -CH₂Cl-B(OH)₂, -OCH₂Ph-ClCyclic B-O linkage
Primary ApplicationsCross-coupling, drug synthesisPolymer precursors, sensorsAntifungal agents

Table 1: Structural and functional comparison of select boronic acid derivatives .

Future Directions and Research Gaps

Unexplored Reactivity

The electrophilic chloromethyl group in (chloromethyl)boronic acid presents opportunities for nucleophilic substitution reactions, potentially yielding thiol- or amine-functionalized boronic acids. Such derivatives could expand utility in bioconjugation and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator